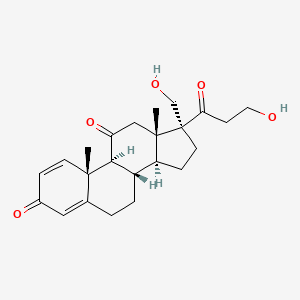
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- is a synthetic steroid compound with significant applications in medicine and scientific research. It is known for its anti-inflammatory and immunosuppressive properties, making it a valuable compound in the treatment of various medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- typically involves multiple steps starting from naturally occurring steroids. One common route involves the oxidation of pregnenolone to form the desired compound. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using reagents such as sodium borohydride.
Substitution: Halogenation or other substitution reactions at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized steroids, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Applied in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in cells, leading to the modulation of gene expression. This interaction results in the suppression of inflammatory responses and the regulation of immune function. The molecular pathways involved include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparison with Similar Compounds
Similar Compounds
Prednisone: Another synthetic steroid with similar anti-inflammatory properties.
Methylprednisolone: A methylated derivative with enhanced potency.
Budesonide: A related compound used in the treatment of respiratory conditions.
Uniqueness
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- is unique due to its specific chemical structure, which provides a balance of potency and reduced side effects compared to other steroids. Its ability to modulate immune responses with fewer adverse effects makes it a valuable compound in therapeutic applications .
Biological Activity
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl is a steroid compound with significant biological activity. It is primarily recognized as a glucocorticoid and is often associated with anti-inflammatory and immunosuppressive properties. This article aims to explore its biological activity through a detailed examination of its chemical profile, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H28O5
- Molecular Weight : 372.45 g/mol
- CAS Number : 2036-77-3
- IUPAC Name : (8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Pregna-1,4-diene-3,11,20-trione exerts its effects primarily through the following mechanisms:
- Glucocorticoid Receptor Binding : The compound binds to glucocorticoid receptors (GR), leading to the modulation of gene expression involved in inflammatory responses.
- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
- Immunosuppressive Activity : By affecting lymphocyte proliferation and function, it plays a role in immunosuppression.
Pharmacological Effects
The biological activities of Pregna-1,4-diene-3,11,20-trione can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Reduces inflammation by inhibiting cytokine production |
| Immunosuppressive | Suppresses immune response by affecting lymphocyte activity |
| Antioxidant | Exhibits antioxidant properties by scavenging free radicals |
| Cytotoxicity | Demonstrates cytotoxic effects on certain cancer cell lines |
Study 1: Anti-inflammatory Properties
A study conducted on the anti-inflammatory effects of glucocorticoids demonstrated that Pregna-1,4-diene-3,11,20-trione significantly reduced edema in animal models when administered at doses of 5 mg/kg. Histopathological evaluations indicated decreased infiltration of inflammatory cells in treated tissues compared to controls.
Study 2: Immunosuppressive Effects
In vitro studies showed that Pregna-1,4-diene-3,11,20-trione inhibited T-cell proliferation in response to mitogens. The compound was effective at concentrations as low as 10 µM. Flow cytometry analysis confirmed a reduction in CD4+ and CD8+ T-cell populations.
Study 3: Antioxidant Activity
Research published in the Journal of Biological Chemistry reported that Pregna-1,4-diene-3,11,20-trione exhibited significant antioxidant activity. The compound reduced oxidative stress markers in cell cultures by up to 50% at a concentration of 25 µM.
Properties
CAS No. |
1323-45-1 |
|---|---|
Molecular Formula |
C23H30O5 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-17-(3-hydroxypropanoyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C23H30O5/c1-21-8-5-15(26)11-14(21)3-4-16-17-6-9-23(13-25,19(28)7-10-24)22(17,2)12-18(27)20(16)21/h5,8,11,16-17,20,24-25H,3-4,6-7,9-10,12-13H2,1-2H3/t16-,17-,20+,21-,22-,23-/m0/s1 |
InChI Key |
APENJMWNTPYILZ-RFZYENFJSA-N |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@]2(CO)C(=O)CCO)CCC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(CO)C(=O)CCO)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















